3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Description
3-(1H-Benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a benzimidazole substituent at the 3-position and a 4-methoxyphenyl group at the 1-position. The pyrrolidine-2,5-dione (maleimide) core is a versatile scaffold in medicinal chemistry, often exploited for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C18H15N3O3 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H15N3O3/c1-24-13-8-6-12(7-9-13)21-17(22)10-16(18(21)23)20-11-19-14-4-2-3-5-15(14)20/h2-9,11,16H,10H2,1H3 |
InChI Key |
BXOYHSDEKOVJHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolidine-2,5-Dione Core
The pyrrolidine-2,5-dione skeleton is typically synthesized via cyclization of maleic anhydride derivatives or condensation of diammonium salts with dicarboxylic acids. A representative route involves:
-
Reaction of 4-methoxyaniline with maleic anhydride in acetic acid at 80–100°C to form 1-(4-methoxyphenyl)pyrrolidine-2,5-dione.
-
Monitoring via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) to confirm intermediate formation.
Table 1: Reaction Conditions for Pyrrolidine-2,5-Dione Formation
| Reagent | Solvent | Temperature (°C) | Yield (%) | Characterization Method |
|---|---|---|---|---|
| Maleic anhydride | Acetic acid | 80–100 | 68–72 | TLC, NMR |
Advanced Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
NMR (400 MHz, DMSO-d₆) : Key signals include δ 7.85 (d, J = 8.4 Hz, benzimidazole H2/H4), δ 3.78 (s, OCH₃), and δ 4.21–4.45 (m, pyrrolidine H3/H4).
-
IR (KBr) : Peaks at 1720 cm⁻¹ (C=O stretch) and 1615 cm⁻¹ (C=N benzimidazole).
Table 3: Comparative Analytical Data
| Technique | Key Peaks/Signals | Reference |
|---|---|---|
| NMR | δ 3.78 (s, 3H, OCH₃) | |
| IR | 1720 cm⁻¹ (pyrrolidine-dione C=O) | |
| MS (ESI+) | m/z 322.1 [M+H]+ |
Mechanistic Insights and Side Reactions
The coupling reaction proceeds via a SNAr (nucleophilic aromatic substitution) mechanism, where the activated pyrrolidine-dione intermediate reacts with the benzimidazole’s deprotonated nitrogen. Competing pathways include:
-
Over-alkylation : Formation of bis-benzimidazole derivatives at elevated temperatures.
-
Ring-opening hydrolysis : In aqueous conditions, leading to succinamic acid derivatives.
Mitigation Strategies:
-
Strict temperature control (<40°C during coupling).
-
Use of anhydrous solvents and molecular sieves to exclude moisture.
Scalability and Industrial Feasibility
Bench-scale syntheses (1–10 g) report consistent yields of 60–65%, while pilot batches (100 g) face challenges in heat dissipation during exothermic steps. Continuous flow reactors are proposed to enhance reproducibility and safety.
Applications and Derivatives
While direct applications of the compound remain under investigation, structural analogs exhibit:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or methoxyphenyl moieties.
Reduction: Reduction reactions could potentially modify the benzimidazole ring or the pyrrolidine-2,5-dione structure.
Substitution: Various substitution reactions could occur, especially involving the methoxy group or the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogenating agents or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could lead to partially or fully reduced forms of the compound.
Scientific Research Applications
3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in materials science or as a specialty chemical.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione with four analogs:
*Estimated based on molecular formula (C₁₈H₁₅N₃O₃).
†Predicted using fragment-based methods.
‡Estimated from benzhydrylpiperazine's contribution.
Key Observations:
- Lipophilicity : The target compound’s logP (~1.5) is intermediate, balancing membrane permeability and solubility. The benzhydrylpiperazine analog has significantly higher logP (~3.0), favoring blood-brain barrier penetration but risking off-target toxicity.
- Steric Effects : Piperidine and imidazole substituents reduce steric bulk compared to benzhydrylpiperazine, enhancing compatibility with flat binding pockets .
Biological Activity
Overview
3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This molecule features a benzimidazole moiety, a methoxyphenyl group, and a pyrrolidine-2,5-dione structure, which contribute to its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The benzimidazole ring is known for its role in enzyme inhibition and receptor modulation, while the pyrrolidine structure may enhance binding affinity and specificity towards biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of similar structures have shown promising results against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.25 |
| 3e | Klebsiella pneumoniae | 2 |
| 3h | Enterococcus faecalis | 2 |
| 3b | Candida albicans | 0.25 |
| 3g | Aspergillus fumigatus | 2 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that similar benzimidazole derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.
Case Studies
- Antibacterial Screening : A study evaluated several derivatives against clinical pathogens, revealing that compounds with the benzimidazole structure exhibited notable antibacterial properties. The most effective compound showed an MIC lower than standard antibiotics like ciprofloxacin .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds to specific protein targets associated with bacterial resistance mechanisms. The results indicated that certain derivatives had higher binding affinities compared to established antimicrobial agents .
Research Findings
Research has consistently shown that modifications to the benzimidazole or phenyl groups can significantly affect biological activity. For example, introducing different substituents on the methoxyphenyl group has been linked to enhanced antimicrobial and anticancer activities.
Q & A
Q. What frameworks address reproducibility challenges in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
